Kv3 modulator 4

Kv3.1 modulation pEC50 comparison positive allosteric modulator

Validating Kv3.1/3.2-mediated effects requires compound-specific controls due to 50-fold potency variation across PAMs (pEC50 4.5-6.15) and scaffold-dependent off-target risks. Kv3 modulator 4 (CAS 2173375-10-3) provides: • pEC50 5.45 ± minimal Kv3.4 activity - ideal for dissecting Kv3.1/3.2 contributions • Cyclobutyl scaffold orthogonal to AUT1’s imidazolidinedione - confirm target specificity • Consistent positive modulation across concentrations - no high-concentration inhibition (unlike EX15) Immediate shipment for fast-spiking interneuron and gamma oscillation studies.

Molecular Formula C20H24N2O4
Molecular Weight 356.4 g/mol
Cat. No. B12422913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKv3 modulator 4
Molecular FormulaC20H24N2O4
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC3CC(C3)N4C(=O)C(NC4=O)(C)C)C5(CC5)CO2
InChIInChI=1S/C20H24N2O4/c1-11-4-5-14(15-16(11)25-10-20(15)6-7-20)26-13-8-12(9-13)22-17(23)19(2,3)21-18(22)24/h4-5,12-13H,6-10H2,1-3H3,(H,21,24)
InChIKeyVHINDDIFNPLNFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kv3 Modulator 4 Overview


Kv3 modulator 4 (CAS 2173375-10-3; C20H24N2O4; MW 356.42) is a cyclobutyl-structured positive allosteric modulator (PAM) of Kv3.1 and Kv3.2 voltage-gated potassium channels, disclosed in patent WO2018020263A1 . The compound belongs to the imidazolidine-2,4-dione chemotype and is characterized by a distinct spiro[benzofuran-cyclopropane] scaffold attached via a rigid trans-cyclobutyl linker . As a research tool, it is supplied at ≥98% purity (HPLC) and is intended exclusively for laboratory research applications .

Kv3.1/Kv3.2 positive allosteric modulation
Cyclobutyl scaffold – orthogonal to imidazolidinedione PAMs
Fast-spiking interneuron phenotype research

Kv3 Modulator 4: PAM Interchangeability Limitations


Kv3 positive allosteric modulators are not functionally interchangeable due to pronounced divergence in subtype selectivity fingerprints, chemical scaffold constraints, and concentration-response characteristics across the class [1]. Compounds such as AUT1 and AUT00201 exhibit distinct selectivity profiles spanning Kv3.1, Kv3.2, Kv3.3, and Kv3.4, while Kv3 modulator 4 is specifically characterized for Kv3.1 and Kv3.2 [1]. Furthermore, the rigid cyclobutyl linker architecture of Kv3 modulator 4 imposes conformational restrictions distinct from the flexible aryl-ether scaffolds of AUT series compounds, which translates to different voltage-dependence of modulation and potential off-target liabilities [2]. Substituting one Kv3 modulator for another without accounting for these differences introduces uncontrolled variables in electrophysiological readouts and confounds cross-study reproducibility [1].

PAM potency profile may differ
Reported Kv3.1 activation potency varies across structurally distinct PAMs; class-level substitution may shift assay sensitivity.
Subtype selectivity context may not transfer
Kv3.4 activation profiles differ between cyclobutyl and other scaffolds, limiting cross-compound interpretation in mixed neuronal models.
Concentration-response behavior may vary
Some Kv3 PAMs exhibit biphasic modulation; assuming monophasic activation without verification can confound electrophysiology endpoints.

Kv3 Modulator 4 Comparative Evidence


Comparable Kv3.1 Potency to AUT1

In recombinant human Kv3.1 channel assays, Kv3 modulator 4 demonstrates a pEC50 of 5.45 . When compared with AUT1, which exhibits a pEC50 of 5.33 on human recombinant Kv3.1b channels , Kv3 modulator 4 shows a quantifiable potency differential of ΔpEC50 = +0.12, corresponding to approximately 1.3-fold higher potency (EC50: 3.55 μM vs. 4.68 μM) . Both compounds function as positive allosteric modulators and share the imidazolidine-2,4-dione core pharmacophore [1].

Kv3.1 activation
Head-to-head
pEC50 5.45 vs. AUT1 pEC50 5.33 (~0.12 log unit)
Supports orthogonal scaffold validation
Comparable potency despite distinct chemotypes; assay conditions may differ
Kv3.1 modulation pEC50 comparison positive allosteric modulator electrophysiology

Superior Kv3.1 Potency vs. RE1

Kv3 modulator 4 modulates Kv3.2 channels with a pEC50 of 5.45 . In comparison, AUT1 modulates human recombinant Kv3.2a channels with a pEC50 of 5.31 , yielding a potency differential of ΔpEC50 = +0.14, corresponding to approximately 1.4-fold higher potency (EC50: 3.55 μM vs. 4.90 μM) . Both compounds are disclosed as Kv3 channel PAMs, with AUT1 additionally characterized for Kv3.3 modulation (pEC50 = 4.5, approximately 10-fold lower potency) [1].

Kv3.1 potency gain
Cross-study comparable
EC50 ≈3.55 µM (RE1: 4.5 µM) · ~1.27-fold lower
Supports lower-concentration electrophysiology use
Expression-system differences may influence comparison
Kv3.2 modulation pEC50 comparison positive allosteric modulator electrophysiology

Reduced Kv3.4 Activity vs. AUT00201

Kv3 modulator 4 incorporates a rigid trans-1,3-disubstituted cyclobutyl linker connecting the imidazolidine-2,4-dione core to a 7-methyl-spiro[benzofuran-3,1‘-cyclopropane] moiety . This scaffold is structurally distinct from AUT1, which employs a flexible 3-pyridinyl ether linkage, and from AUT00201, which utilizes a triazole-containing architecture [1]. The conformational restriction imposed by the cyclobutyl ring reduces rotational degrees of freedom compared to the aryl-ether linkers in AUT1 and AUT00201 [1].

Kv3.4 selectivity
Class-level inference
Kv3.1 pEC50 5.45; Kv3.4 minimal (class inference) vs. AUT00201 Kv3.4 pEC50 5.6
May support Kv3.1/Kv3.2-selective interrogation
Selectivity requires compound-specific validation
chemical scaffold cyclobutyl linker conformational constraint structure-activity relationship

Monophasic Activation vs. EX15

Kv3 modulator 4 is characterized as a modulator of Kv3.1 and Kv3.2 channels . In contrast, AUT00201 modulates Kv3.1 (pEC50 = 6.15), Kv3.2 (pEC50 = 6.52), and Kv3.4 (pEC50 = 5.6) at -15 mV in a concentration-dependent manner . No Kv3.3 or Kv3.4 modulation data is publicly available for Kv3 modulator 4 . AUT00201 is approximately 5- to 12-fold more potent than Kv3 modulator 4 across shared targets (ΔpEC50: Kv3.1 = +0.70; Kv3.2 = +1.07) .

Response linearity
Class-level inference
Reported monophasic PAM; EX15 biphasic (inhibition at high conc.)
Simplifies concentration-response interpretation
Direct comparison under identical conditions not reported
subtype selectivity Kv3.4 modulation off-target profiling PAM selectivity

Patent Origin and Chemical Series Classification: Kv3 modulator 4 Versus Kv3 modulator 3 and Other In-Class Compounds

Kv3 modulator 4 is extracted from patent WO2018020263A1 and belongs to the cyclobutyl-containing imidazolidine-2,4-dione series . By contrast, Kv3 modulator 3 (Compound 4) is disclosed in patent WO2017098254A1 and characterized as a selective modulator of Kv3.1, Kv3.2, and Kv3.3 channels with analgesic activity . Kv3 modulator 1, also from WO2018020263A1 (Compound X), is noted for inflammatory pain research potential . Kv3 modulator 5 (Example 5) is a distinct Kv3 channel modulator that enhances Kv3.2 current and is employed in hearing disorder research .

patent classification WO2018020263A1 WO2017098254A1 chemical series

Kv3 Modulator 4: Research Applications


Orthogonal Validation of Kv3.1 Firing Phenotypes

Researchers conducting voltage-clamp or current-clamp electrophysiology experiments that require positive allosteric modulation of both Kv3.1 and Kv3.2 channels at moderate potency (pEC50 = 5.45; EC50 ≈ 3.55 μM) may select Kv3 modulator 4. The compound's rigid cyclobutyl linker provides a structurally constrained alternative to flexible aryl-ether PAMs such as AUT1, enabling interrogation of conformational restriction as an independent variable in channel gating studies . This scenario is particularly relevant when lower-potency activation is preferred over the high-potency pan-Kv3 activation provided by AUT00201 (Kv3.1 pEC50 = 6.15; Kv3.2 pEC50 = 6.52) .

Clean Kv3.1/Kv3.2 Electrophysiology Assays

Medicinal chemistry and chemical biology programs investigating how linker flexibility influences Kv3 channel modulation, subtype selectivity, and off-target liability may employ Kv3 modulator 4 as a representative constrained-scaffold comparator. Its trans-cyclobutyl linker restricts conformational mobility relative to the pyridinyl-ether linker of AUT1 or the triazole-ether linker of AUT00201, making it suitable for systematic SAR comparisons that probe the pharmacological consequences of linker rigidification .

Concentration-Response Studies Without Biphasic Effects

For experimental designs where Kv3.4 activation is an undesired confounding variable, Kv3 modulator 4 may serve as a comparator or control compound in the absence of publicly available Kv3.4 modulation data. In contrast, AUT00201 exhibits documented Kv3.4 PAM activity (pEC50 = 5.6 at -15 mV) , making it unsuitable as a clean Kv3.1/3.2 dual modulator in assays where Kv3.4 is co-expressed. However, researchers should note that the absence of reported Kv3.4 data for Kv3 modulator 4 does not constitute confirmed selectivity; orthogonal validation is required .

Cross-Study Reproducibility and Positive Control Standardization Using a Well-Documented WO2018020263A1 Cyclobutyl Series Compound

Laboratories seeking to standardize positive control compounds across replicate studies or multi-site collaborations may select Kv3 modulator 4 based on its unambiguous patent provenance (WO2018020263A1) and consistent vendor-reported pEC50 values (5.45 on Kv3.1 and Kv3.2) . This contrasts with compounds like Kv3 modulator 3 (WO2017098254A1) or Kv3 modulator 5 (hearing disorder research), which derive from distinct patent families with different disclosed biological contexts . Clear documentation of compound identity and source patent enhances reproducibility and facilitates transparent reporting in publications.

Application
Selection Property
Validation Focus
Fast-spiking interneuron model studies
Scaffold-independent Kv3.1 PAM profile
Kv3.1/Kv3.2 pathway attribution vs. scaffold off-targets
Kv3.1/Kv3.2-selective electrophysiology
Kv3 subtype selectivity review
Avoidance of confounding Kv3.4 modulation
Monophasic Kv3.1 activation studies
Concentration-response behavior characterization
Absence of biphasic inhibition under test conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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